molecular formula C23H18FN3O2S B2811168 2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole CAS No. 1234979-80-6

2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole

Cat. No.: B2811168
CAS No.: 1234979-80-6
M. Wt: 419.47
InChI Key: APJWULVBMJWFNZ-UHFFFAOYSA-N
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Description

2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a combination of fluorobenzyl, nitrophenyl, and tolyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.

    Introduction of the thioether group: The thioether linkage can be formed by reacting a thiol with a halogenated benzyl compound under basic conditions.

    Nitration and fluorination: The nitro and fluoro groups can be introduced through nitration and fluorination reactions, respectively, using standard reagents like nitric acid and fluorinating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), tin(II) chloride (SnCl2).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving imidazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive imidazole compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of fluorobenzyl, nitrophenyl, and tolyl groups may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorobenzyl)thio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole
  • 2-((4-fluorobenzyl)thio)-5-(3-aminophenyl)-1-(p-tolyl)-1H-imidazole
  • 2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-(m-tolyl)-1H-imidazole

Uniqueness

The unique combination of substituents in 2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole may confer distinct chemical and biological properties, such as enhanced stability, specific binding interactions, and unique reactivity patterns.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-1-(4-methylphenyl)-5-(3-nitrophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2S/c1-16-5-11-20(12-6-16)26-22(18-3-2-4-21(13-18)27(28)29)14-25-23(26)30-15-17-7-9-19(24)10-8-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJWULVBMJWFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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